![molecular formula C18H22N4O3 B2451595 3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097859-38-4](/img/structure/B2451595.png)
3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
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Overview
Description
Compounds with pyrimidine and pyrrolidine rings are found in many important natural and synthetic biologically active compounds . They often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .
Molecular Structure Analysis
The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Chemical Reactions Analysis
The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types. The first type of methods relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound .
Scientific Research Applications
- Application : Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, including our compound, act as VR1 antagonists. These compounds could be explored for pain management and anti-inflammatory therapies .
- Application : Our compound has been identified as a modulator of IGF-1R. Investigating its effects on cell signaling pathways and cancer cell growth inhibition could be valuable .
- Targets : Our compound has shown inhibitory effects on several enzymes:
- Research Direction : Explore the antibacterial efficacy of our compound against specific bacterial strains .
Antagonism of Vanilloid Receptor 1 (VR1)
Modulation of Insulin-Like Growth Factor 1 Receptor (IGF-1R)
Enzyme Inhibition
Antioxidant Properties
Antibacterial Activity
Cell Cycle Effects
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-6-13(11-16(15)25-2)17(23)21-12-14-5-3-10-22(14)18-19-8-4-9-20-18/h4,6-9,11,14H,3,5,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBIQJAQJGDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide |
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